molecular formula C9H11ClO4S2 B2785298 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1018604-38-0

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B2785298
CAS No.: 1018604-38-0
M. Wt: 282.75
InChI Key: ZXXYWIUFCAKOEW-UHFFFAOYSA-N
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Description

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S2. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonamide and sulfonate ester derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of benzene derivativesThe reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one can be crucial for obtaining high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group .

Comparison with Similar Compounds

Properties

IUPAC Name

3-propan-2-ylsulfonylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-7(2)15(11,12)8-4-3-5-9(6-8)16(10,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXYWIUFCAKOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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